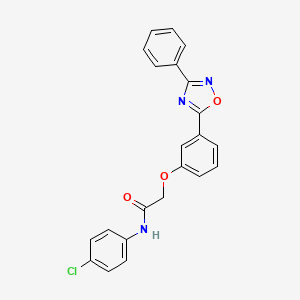
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. CPOA is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
作用機序
The exact mechanism of action of CPOA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. CPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a critical role in the inflammatory response.
Biochemical and Physiological Effects:
CPOA has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant activities. CPOA has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.
実験室実験の利点と制限
One of the major advantages of using CPOA in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using CPOA is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on CPOA. One area of interest is in the development of new derivatives of CPOA that exhibit improved solubility and bioactivity. Another area of interest is in the development of new applications for CPOA in the fields of diagnostics and therapeutics. Finally, further research is needed to fully understand the mechanisms of action of CPOA and its potential applications in various fields of research.
合成法
CPOA can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 3-nitrophenol to form 4-chloro-3-nitrophenol. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-amine to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to yield CPOA.
科学的研究の応用
CPOA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of medicinal chemistry, where CPOA has been shown to exhibit promising anti-inflammatory and anti-tumor properties. CPOA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-9-11-18(12-10-17)24-20(27)14-28-19-8-4-7-16(13-19)22-25-21(26-29-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOJONNQPQWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

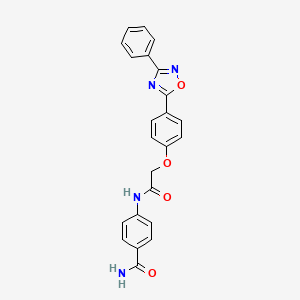

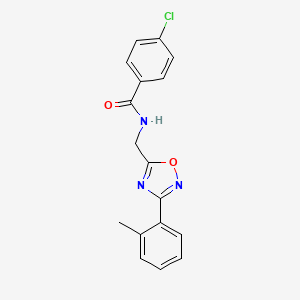
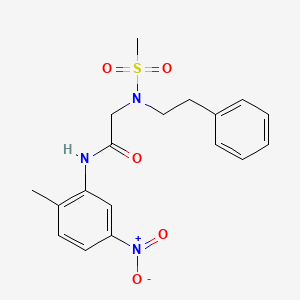
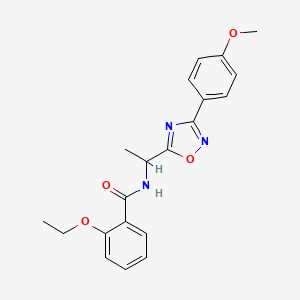
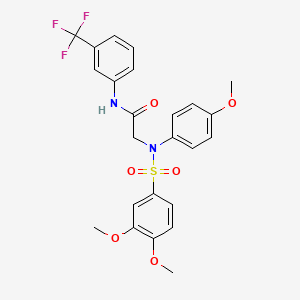

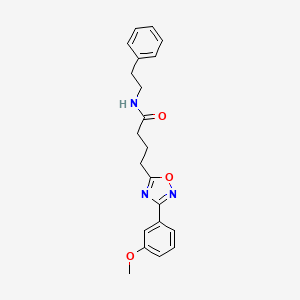
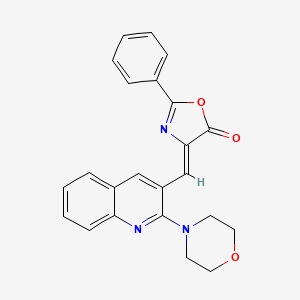
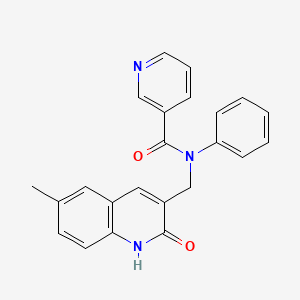
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
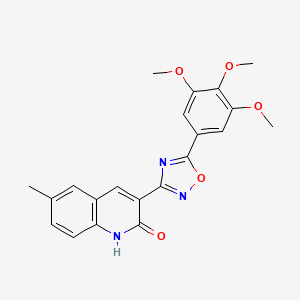

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)